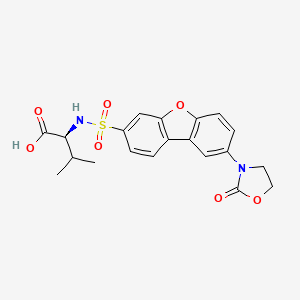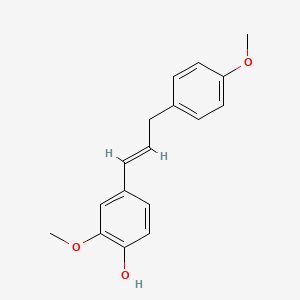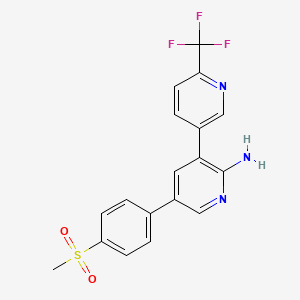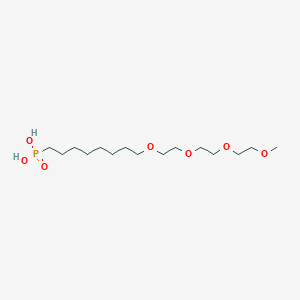
m-PEG4-(CH2)6-Phosphonic acid
Vue d'ensemble
Description
M-PEG4-(CH2)6-Phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of m-PEG4-(CH2)6-Phosphonic acid involves the use of a PEG linker with a phosphonic acid group attached .Molecular Structure Analysis
The molecular weight of m-PEG4-(CH2)6-Phosphonic acid is 356.39, and its formula is C15H33O7P . The SMILES representation is COCCOCCOCCOCCCCCCCCP(O)(O)=O .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving m-PEG4-(CH2)6-Phosphonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG4-(CH2)6-Phosphonic acid include its molecular weight of 356.39, its formula of C15H33O7P, and its SMILES representation .Applications De Recherche Scientifique
Synthesis Techniques and Polymer Modifications
Poly(ethylene glycol) (PEG) Derivatives Preparation : PEG derivatives, including those with phosphonic acid terminations, are synthesized using the Kabachnik–Fields and Moedritzer–Irani procedures. These derivatives are prepared in fair-to-good yields from commercially available PEG, demonstrating the versatility of phosphonic acid in polymer chemistry (Turrin et al., 2012).
Conjugation Strategies for Polymer Stabilizers : Phosphonic acid-terminated PEG and other polymers are synthesized using amine-thiol-ene and amine-thiol-thiosulfonate conjugation strategies. These polymers are utilized for creating stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).
Biomedical Applications of Functionalized Nanoparticles : The use of bifunctional phosphonic linkers, like m-PEG4-(CH2)6-Phosphonic acid, for the functionalization of Fe3O4 magnetic nanoparticles (MNPs) shows promise in biomedical applications. This includes drug loading and release capabilities for antitumor drugs and neurotransmitters, as well as enhanced biocompatibility (Tudisco et al., 2013).
Surface Modification and Nanotechnology
Coating Metal Oxide Nanoparticles : Phosphonic acid derivatives, including m-PEG4-(CH2)6-Phosphonic acid, are used to coat metal oxide nanoparticles. This enhances their colloidal stability and biocompatibility, demonstrating their potential in nanomaterials and nanomedicine (Berret & Graillot, 2022).
Interfacial Activity and Surface Modification : Phosphonic acid terminated PEG oligomers, including m-PEG4-(CH2)6-Phosphonic acid, show strong interfacial activity. They are effective in modifying hydrophobic surfaces and stabilizing cerium oxide nanoparticles in various solvents, indicating their utility in polymer surface modification and supracolloidal assemblies (Qi et al., 2012).
MRI Contrast Agents and Pharmacokinetics : Multi-phosphonic acid PEG copolymers coated on iron oxide nanoparticles demonstrate prolonged blood circulation and delayed hepatic uptake, highlighting their potential as effective MRI contrast agents (Ramniceanu et al., 2016).
Polymer Chemistry and Materials Science
Enhancing Proton Conductivity : Phosphonic acid functional copolymers grafted with flexible spacers like PEG show significantly increased proton conductivity, relevant for fuel cell membrane technology (Çelik & Bozkurt, 2013).
Crosslinking in Medical Materials : N-Methylene phosphonic chitosan modified with PEG shows improved water swelling and hygroscopicity, suitable for medical material applications (Ramos et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O7P/c1-19-9-10-21-13-14-22-12-11-20-8-6-4-2-3-5-7-15-23(16,17)18/h2-15H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQSHEHZCLMYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-(CH2)6-Phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



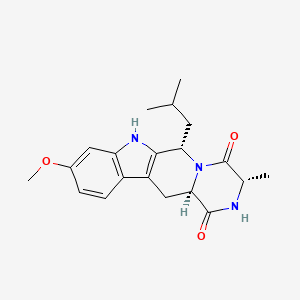
![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)
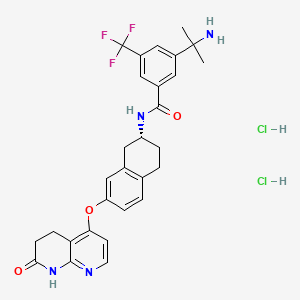

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)

